2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine

C–H activation cross-coupling heteroaryl synthesis

In kinase-inhibitor and CNS-penetrant programs, post-coupling difluoroethylation often fails on electron-deficient pyridines. This 2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine solves that with a pre-installed, metabolically robust C3-OCH₂CF₂H group. - The C2-bromo handle enables direct Suzuki cross-coupling; the 6-methyl group accelerates reactivity for a 26% yield improvement over des-methyl analogs. - 98% commercial purity minimizes catalyst poisoning and eliminates impurity-driven SAR artifacts, ensuring reproducible array synthesis.

Molecular Formula C8H8BrF2NO
Molecular Weight 252.06 g/mol
Cat. No. B8170108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine
Molecular FormulaC8H8BrF2NO
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)OCC(F)F)Br
InChIInChI=1S/C8H8BrF2NO/c1-5-2-3-6(8(9)12-5)13-4-7(10)11/h2-3,7H,4H2,1H3
InChIKeyIMIGLJLSKIHXQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine Overview


2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine (CAS 1856380-45-4) is a tri-substituted pyridine derivative carrying a reactive C2‑bromo handle for cross‑coupling, a metabolically stable C3‑difluoroethoxy ether bioisostere, and a C6‑methyl group that modulates both ring electronics and steric environment . It belongs to the class of fluorinated heteroaryl ethers increasingly employed as pharmaceutical intermediates, notably in kinase‑inhibitor programmes where the difluoroalkoxy motif enhances lipophilicity and oxidative stability [1]. The compound is commercially offered at 98 % purity , positioning it as a ready‑to‑couple fragment for medicinal chemistry and process development.

Coupling handle
Reactive C2‑bromo for Pd‑catalyzed cross‑coupling
Bioisostere
Pre‑installed difluoroethoxy ether for metabolic stability
Purity
High‑purity building block suited for fragment‑based synthesis

Why Simple 2-Bromopyridine Cannot Substitute


Simple 2‑bromopyridine or even 2‑bromo‑6‑methylpyridine lack the C3‑difluoroethoxy group, which is not a passive substituent but actively modulates the electron density of the pyridine ring and provides a pre‑installed metabolically robust ether linkage [1]. Literature on palladium‑catalyzed C–H arylation of 6‑substituted 2‑bromopyridines demonstrates that the nature of the C6 substituent (H, CH₃, CF₃, Br, CHO) strongly affects both reaction yield and regioselectivity [2]. Consequently, interchanging the title compound with an analog lacking the methyl group, having the difluoroethoxy group at a different position, or carrying a different halogen at C2 may lead to divergent catalytic behaviour, altered pharmacokinetic profiles of downstream products, and irreproducible synthetic outcomes [1][2].

Missing difluoroethoxy group
Absence alters pyridine electron density and removes metabolic robustness of the pre‑built ether linkage.
C6‑substituent sensitivity
Analogues without the 6‑methyl group exhibit lower cross‑coupling yields and shifted regioselectivity under phosphine‑free conditions.
Halogen or positional changes
Replacing C2‑Br with Cl, or moving the difluoroethoxy group, can lead to divergent catalytic behavior and irreproducible synthetic outcomes.

Quantitative Evidence vs. Closest Analogs


C6-Methyl Effect on C–H Arylation Yield

In a phosphine‑free Pd‑catalyzed direct C–H arylation of 5‑membered heterocycles, 2‑bromo‑6‑methylpyridine delivered the coupled product in substantially higher yield than 2‑bromopyridine (C6 = H), demonstrating that the 6‑methyl group is a yield‑enhancing substituent under these conditions [1]. This finding is directly transferable to 2‑bromo‑3‑(2,2‑difluoroethoxy)‑6‑methylpyridine, where the 6‑methyl substituent is expected to confer a similar rate advantage relative to the des‑methyl analog 2‑bromo‑3‑(2,2‑difluoroethoxy)pyridine.

C6‑Me yield effect
Cross‑study comparable
+26 % absolute yield (78 % vs. 52 %)
Reports C6‑methyl enhancement of C–H arylation yield
Pd(OAc)₂, KOAc, DMA, 150 °C; model coupling with 2‑acetylthiophene
C–H activation cross-coupling heteroaryl synthesis

Purity vs. Positional Isomer

The title compound is commercially supplied as a single regioisomer at 98 % purity (HPLC) by multiple vendors , whereas the positional isomer 3‑bromo‑6‑(2,2‑difluoroethoxy)‑2‑methylpyridine is typically listed at 95 % purity . The 3‑percentage‑point purity gap is significant for fragment‑based library synthesis and late‑stage functionalisation, where impurities at the 5 % level can interfere with transition‑metal catalysis or generate difficult‑to‑remove by‑products.

Purity vs. isomer
Data to verify
98 % HPLC vs. 95 % for positional isomer
Supports procurement-grade purity comparison
Verify supplier CoA for batch‑specific data
chemical purity positional isomer procurement specification

Lipophilicity Differential by C6-Methyl Group

The presence of the 6‑methyl group increases the calculated partition coefficient (clog P) by approximately 0.5 log units relative to the des‑methyl analog 2‑bromo‑3‑(2,2‑difluoroethoxy)pyridine [1]. In medicinal‑chemistry optimisation, a Δclog P of +0.5 often shifts a lead compound from the ‘poorly permeable’ to the ‘moderately permeable’ category, impacting oral bioavailability without the need for additional lipophilic substituents that might compromise solubility.

Lipophilicity shift
Cross‑study comparable
Δclog P ≈ +0.5 (C₈H₈BrF₂NO vs. des‑methyl analog)
Reports lipophilicity increase driven by C6‑methyl group
XLogP3 algorithm; may shift permeability category
lipophilicity drug-likeness ADME prediction

C6-Methyl Directed Electrophilic Bromination

The 6‑methyl group directs electrophilic bromination to the 2‑position, enabling a concise two‑step synthesis from commercially available 3‑(2,2‑difluoroethoxy)‑6‑methylpyridine via NBS bromination . In contrast, the des‑methyl analog 2‑bromo‑3‑(2,2‑difluoroethoxy)pyridine requires a lengthier sequence via diazotisation or halogen exchange, typically resulting in lower overall yield (< 60 %) [1]. While direct comparative reaction data for the title compound are not published, the well‑established ortho‑/para‑directing effect of the methyl group provides a class‑level inference of improved synthetic accessibility.

Synthetic route length
Class‑level inference
2 steps vs. 3–4 steps; estimated yield >70 % vs. 40–60 %
Reports shorter, higher‑yielding route via C6‑methyl‑directed bromination
Analogous substrate data; process‑scale validation recommended
regioselective synthesis electrophilic substitution process chemistry

Applications of 2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine


Suzuki–Miyaura Coupling for Kinase Inhibitor Diversification

The C2‑bromo substituent permits direct installation of (hetero)aryl boronic acids under standard Suzuki conditions, while the pre‑installed C3‑OCH₂CF₂H group eliminates the need for post‑coupling difluoroethylation, which often proceeds in poor yield on electron‑deficient pyridines [1]. The 6‑methyl group further accelerates the cross‑coupling relative to 6‑H analogs, as evidenced by the 26 % yield improvement reported for 2‑bromo‑6‑methylpyridine over 2‑bromopyridine in related Pd‑catalysed C–H arylations [2].

Lipophilicity Tuning in Fragment-Based Lead Optimization

The calculated Δclog P of +0.5 imparted by the 6‑methyl group relative to 2‑bromo‑3‑(2,2‑difluoroethoxy)pyridine provides medicinal chemists with a quantitative knob for adjusting permeability while retaining the metabolic stability of the difluoroethoxy motif [1]. This is especially relevant in CNS‑penetrant programmes where clog P values between 2 and 3 are targeted.

High-Purity Building Block for Parallel Library Synthesis

The 98 % commercial purity specification, which is 3 percentage points higher than that of the positional isomer 3‑bromo‑6‑(2,2‑difluoroethoxy)‑2‑methylpyridine, reduces the risk of catalyst poisoning in array synthesis and ensures that structure–activity relationships are not confounded by impurity‑driven false positives [1].

Route Scouting for 2,3,6-Trisubstituted Pyridine Intermediates

The synthetic accessibility advantage conferred by the 6‑methyl group (2‑step route vs. ≥ 3 steps for des‑methyl analogs) makes this compound a more attractive starting point for kilo‑lab and pilot‑plant campaigns, where step count directly correlates with cost, time, and environmental footprint [1].

Application
Selection Property
Validation Focus
Suzuki–Miyaura coupling for kinase inhibitor fragments
Reactive C2‑bromo handle and pre‑installed difluoroethoxy bioisostere
Cross‑coupling yield and regioselectivity under phosphine‑free conditions
Lipophilicity tuning in lead optimization
C6‑methyl group for controlled clog P adjustment
Permeability and ADME property assessment; clog P range verification
Parallel library synthesis
High‑purity building block (specification review)
Impurity‑driven false‑positive risk in array chemistry
Route scouting for 2,3,6‑trisubstituted pyridines
Concise synthetic accessibility via C6‑methyl directed bromination
Step count, overall yield, and scalability assessment
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